N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a synthetic small molecule characterized by a benzofuran moiety linked via a 3-hydroxypropyl chain to a 2,5-dimethoxybenzenesulfonamide group. The benzofuran ring system is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The sulfonamide group enhances solubility and bioavailability, while the methoxy substituents on the benzene ring may influence electronic properties and binding interactions. Structural determination of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL, which is widely recognized for its precision in small-molecule refinement .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-24-14-7-8-17(25-2)19(12-14)27(22,23)20-10-9-15(21)18-11-13-5-3-4-6-16(13)26-18/h3-8,11-12,15,20-21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBUVCASWVTSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the final sulfonamide group is added through a reaction with a suitable sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally related to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide exhibit significant anticancer properties. For instance, benzofuran derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and colon cancers. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research indicates that benzofuran derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in the treatment of chronic inflammatory diseases like arthritis and inflammatory bowel disease.
Case Studies
Several case studies have documented the therapeutic potential of benzofuran derivatives:
- A study highlighted the efficacy of a related compound in reducing tumor size in a mouse model of breast cancer, showcasing its potential as a lead compound for further development.
- Another investigation demonstrated significant reductions in inflammatory markers in animal models treated with benzofuran-based compounds, suggesting their utility in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the sulfonamide moiety can interact with biological molecules through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include benzofuran derivatives with variations in substituents on the benzofuran core, the linker region, or the sulfonamide group. A notable example is (S,E)-3-(6-aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide (Patent Compound, 2018), which shares the benzofuran scaffold but incorporates fluorinated pyrrolidine and acrylamide groups instead of a hydroxypropyl-sulfonamide chain .
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The 3-hydroxypropyl linker and sulfonamide group in the target compound likely enhance aqueous solubility compared to the fluorophenyl and acrylamide substituents in the patent compound, which may increase lipophilicity and membrane permeability .
- Cytotoxicity : Compounds like the patent analogue are evaluated using assays such as the MTT method (), a standard for measuring cell viability and drug cytotoxicity. The target compound’s cytotoxicity profile remains uncharacterized in the provided evidence, but similar benzofuran derivatives often exhibit IC₅₀ values in the micromolar range against cancer cell lines.
Crystallographic and Computational Insights
The target compound’s crystal structure, if resolved, would likely employ SHELX software for refinement, as it is the gold standard for small-molecule crystallography . Substituents like the 2,5-dimethoxy groups could influence packing efficiency and intermolecular interactions (e.g., hydrogen bonding via the sulfonamide and hydroxyl groups), critical for stability and crystallization behavior.
Biological Activity
N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a hydroxypropyl group and a dimethoxybenzenesulfonamide structure. Its molecular formula is and it possesses properties that may influence its biological interactions.
Research indicates that compounds containing benzofuran derivatives exhibit a wide range of biological activities, including:
- Antiviral Activity : Benzofuran derivatives have shown promise as inhibitors of viral enzymes, particularly in the context of Hepatitis C virus (HCV) research. Molecular docking studies suggest that these compounds can bind effectively to the NS5B RNA-dependent RNA polymerase, which is crucial for viral replication .
- Anticancer Properties : Benzofuran-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that they may modulate pathways associated with cancer progression, potentially through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways, which could be beneficial in treating chronic inflammatory diseases .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
- Cytotoxicity Assays : The compound has been evaluated against several cancer cell lines using MTT assays, revealing significant cytotoxic effects with IC50 values in the micromolar range.
- Molecular Docking : Computational studies suggest that the compound binds favorably to target proteins involved in disease pathways, indicating potential as a therapeutic agent.
Case Studies
- HCV Inhibition : A study focused on benzofuran derivatives demonstrated that compounds similar to this compound exhibited binding affinities comparable to standard antiviral drugs, suggesting their potential as effective HCV inhibitors .
- Cancer Treatment : Clinical data from trials involving benzofuran derivatives indicated promising results in reducing tumor size in specific cancer types, highlighting the need for further investigation into this compound's efficacy and safety profile .
Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, and what catalysts or conditions optimize yield?
- The synthesis typically involves multi-step organic reactions, starting with the formation of the benzofuran core followed by sulfonamide coupling. Key steps include:
- Benzofuran synthesis : Cyclization of substituted phenols with propargyl alcohols under acidic conditions.
- Hydroxypropyl linkage : Epoxide ring-opening or nucleophilic substitution to attach the hydroxypropyl group.
- Sulfonamide coupling : Reaction of 2,5-dimethoxybenzenesulfonyl chloride with the amine intermediate under basic conditions (e.g., pyridine or triethylamine).
- Catalysts like Lewis acids (e.g., ZnCl₂) may enhance benzofuran formation, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Purity is ensured via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is the structural integrity of this compound validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms the benzofuran aromatic protons (δ 6.8–7.5 ppm), hydroxypropyl -OH (δ 1.5–2.5 ppm), and sulfonamide NH (δ 5.5–6.0 ppm).
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~420) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. What are the standard protocols for assessing its stability under laboratory conditions?
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (typically >200°C).
- Photostability : Exposure to UV light (λ = 254 nm) over 48 hours monitors degradation via HPLC.
- Hydrolytic stability : Incubation in buffers (pH 1–13) at 37°C for 72 hours quantifies degradation products .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Dose-response recalibration : Use standardized protocols (e.g., Mosmann’s MTT assay ) with internal controls (e.g., doxorubicin for cytotoxicity).
- Structural-activity relationship (SAR) analysis : Compare analogues (e.g., fluorinated or methoxy-substituted derivatives) to identify critical functional groups influencing activity .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., kinase inhibition assays) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes/receptors)?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with proteins (e.g., COX-2 or EGFR).
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust interactions).
- ADMET prediction : SwissADME or pkCSM evaluates bioavailability, BBB penetration, and toxicity risks .
Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?
- LC-MS/MS : Detect trace impurities (e.g., unreacted sulfonyl chloride or benzofuran dimers).
- DoE optimization : Apply factorial design (e.g., temperature, solvent ratio) to minimize side reactions.
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
